molecular formula C20H24N4O2 B5470863 N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide

N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide

Cat. No.: B5470863
M. Wt: 352.4 g/mol
InChI Key: VRBXCGBQRWAHSZ-UHFFFAOYSA-N
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Description

“N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is often found in pharmaceuticals due to its bioactivity. The compound also includes a piperidine ring, a common feature in many alkaloids and pharmaceuticals, and a pyrazole ring, which is a common motif in many drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the cyclopropylcarbonyl group, and the coupling of these units with the benzamide and pyrazole moieties. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and ring systems. The cyclopropylcarbonyl group, piperidine ring, and benzamide moiety would all contribute to the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. For example, the compound is likely to have a relatively high molecular weight due to its complexity, and the presence of several polar groups could make it soluble in certain solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs that contain similar structural features are used as enzyme inhibitors or receptor agonists/antagonists. The exact mechanism would depend on the specific biological target .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future studies might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in clinical trials .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-3-yl]-3-(pyrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19(17-5-1-4-15(12-17)13-24-11-3-9-21-24)22-18-6-2-10-23(14-18)20(26)16-7-8-16/h1,3-5,9,11-12,16,18H,2,6-8,10,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBXCGBQRWAHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)NC(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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